molecular formula C9H13Cl2NS B2993113 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride CAS No. 2174001-68-2

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride

Cat. No.: B2993113
CAS No.: 2174001-68-2
M. Wt: 238.17
InChI Key: ASQNHPLPJHAWHA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring fused with a cycloheptane ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is unique due to its fused cycloheptane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c10-6-9-11-7-4-2-1-3-5-8(7)12-9;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNHPLPJHAWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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